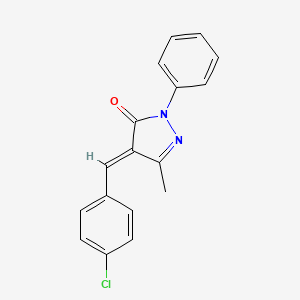

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

CAS No.:

Cat. No.: VC14534373

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13ClN2O |

|---|---|

| Molecular Weight | 296.7 g/mol |

| IUPAC Name | (4E)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

| Standard InChI | InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+ |

| Standard InChI Key | BGJYICFWALJLBY-LFIBNONCSA-N |

| Isomeric SMILES | CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

| Canonical SMILES | CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one features a pyrazolone core (a five-membered ring containing two nitrogen atoms) substituted with a 4-chlorobenzylidene group at position 4, a methyl group at position 5, and a phenyl group at position 2 . The Z-configuration of the benzylidene moiety is critical for its biological activity, as it influences molecular geometry and electronic interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃ClN₂O |

| Molecular Weight | 296.7 g/mol |

| Exact Mass | 296.072 Da |

| PSA (Polar Surface Area) | 32.67 Ų |

| LogP (Partition Coeff.) | 3.65 |

The compound’s logP value of 3.65 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments . This property is advantageous for pharmacokinetic optimization in drug design.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a Claisen-Schmidt condensation between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 4-chlorobenzaldehyde under acidic or basic catalysis . A typical procedure includes:

-

Refluxing equimolar quantities of the reactants in ethanol with acetic acid or sodium carbonate.

-

Isolation of the product via crystallization from ethanol, yielding 60–80% pure compound .

Table 2: Representative Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetic acid | Ethanol | 80 | 75 |

| Sodium carbonate | Ethanol | 80 | 68 |

The reaction’s efficiency depends on the electron-withdrawing nature of the 4-chloro substituent, which enhances the electrophilicity of the benzaldehyde component .

Stereochemical Considerations

The Z-isomer predominates due to steric hindrance between the phenyl group at position 2 and the benzylidene moiety, favoring the cis configuration. Nuclear Overhauser Effect (NOE) spectroscopy confirms this spatial arrangement, which is critical for bioactivity.

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 25–50 µg/mL . Against fungi such as Candida albicans, MICs of 50–100 µg/mL have been reported. The mechanism likely involves disruption of microbial cell membranes or inhibition of enzymes critical for cell wall synthesis.

| Activity | Test System | Result (IC₅₀/MIC) |

|---|---|---|

| Antibacterial | S. aureus | 25 µg/mL |

| Antifungal | C. albicans | 50 µg/mL |

| Antioxidant | DPPH assay | 45 µM |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

N-H Stretch: 3200–3100 cm⁻¹ (pyrazolone ring).

-

C=O Stretch: 1680 cm⁻¹ (ketone group).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), δ 7.25–7.90 (m, 9H, aromatic H), δ 8.45 (s, 1H, CH=) .

-

¹³C NMR: Signals at δ 160.5 (C=O), 140.2 (C-Cl), and 125–135 (aromatic carbons) .

Applications and Future Directions

Pharmaceutical Development

The compound’s bioactivity profile supports its use as a lead structure for antibiotics or antifungals. Structural modifications, such as introducing sulfonamide groups, could enhance potency and reduce toxicity .

Material Science

Conjugated systems in the molecule suggest potential in organic semiconductors or photovoltaic materials, though this remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume